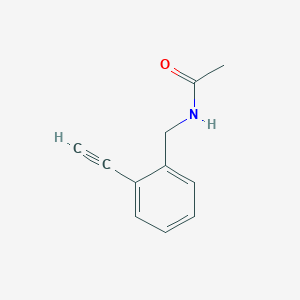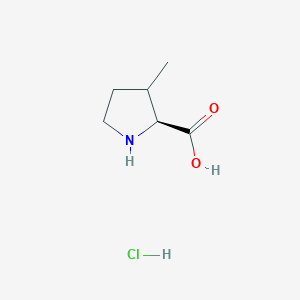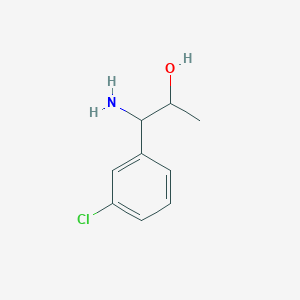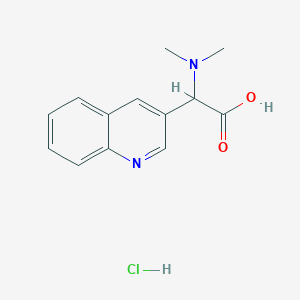![molecular formula C32H33N5O4S B13035864 (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)
(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic compound with a unique structure that includes a benzo[b]thiophene moiety, a pyrazino[2,1-c][1,2,4]triazine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzo[b]thiophene moiety: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Construction of the pyrazino[2,1-c][1,2,4]triazine core: This step involves the condensation of appropriate diamines and diketones under controlled conditions.
Functional group modifications: Introduction of the benzyl and hydroxybenzyl groups through alkylation reactions.
Final coupling: The final step involves coupling the benzo[b]thiophene and pyrazino[2,1-c][1,2,4]triazine intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrazino[2,1-c][1,2,4]triazine core can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group would yield quinones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity could be explored for developing new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-methoxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
- (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-chlorobenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
Uniqueness
The uniqueness of (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H33N5O4S |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(6S,9S)-8-(1-benzothiophen-3-ylmethyl)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C32H33N5O4S/c1-21-30-36(29(39)19-34(2)37(30)32(41)33-17-23-8-4-3-5-9-23)27(16-22-12-14-25(38)15-13-22)31(40)35(21)18-24-20-42-28-11-7-6-10-26(24)28/h3-15,20-21,27,30,38H,16-19H2,1-2H3,(H,33,41)/t21-,27-,30?/m0/s1 |
InChI Key |
FIMMXHIGADWXKC-LCPXNYKMSA-N |
Isomeric SMILES |
C[C@H]1C2N([C@H](C(=O)N1CC3=CSC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CSC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)

![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)



![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)



